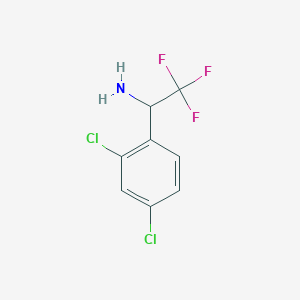
1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chemical compound known for its unique structural properties and diverse applications. This compound features a dichlorophenyl group and a trifluoroethanamine moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the reaction of 2,4-dichlorophenyl derivatives with trifluoroethanamine under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural elements but different applications.
Mefenpyr-diethyl: Another compound with a dichlorophenyl group, used as a herbicide safener.
Ethanone, 1-(2,4-dichlorophenyl)-: A related compound with different functional groups and properties.
Uniqueness: 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE stands out due to its trifluoroethanamine moiety, which imparts unique chemical and physical properties, making it valuable in various specialized applications.
Eigenschaften
Molekularformel |
C8H6Cl2F3N |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI-Schlüssel |
BDTSRIPCRUDYHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



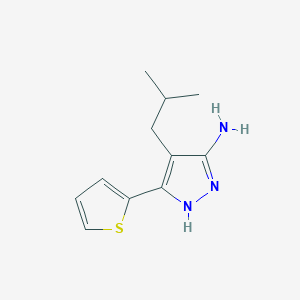
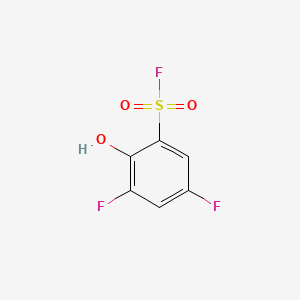
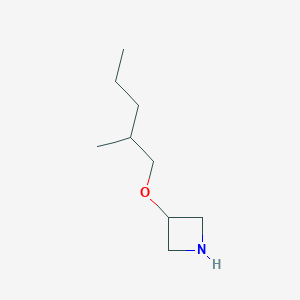
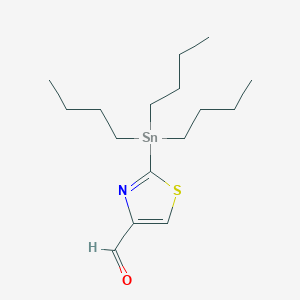





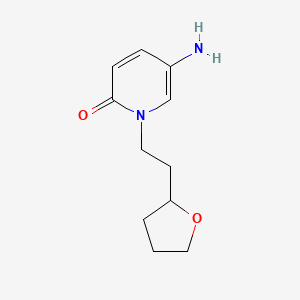

![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)

